1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole
Description
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-3-[4-(3-fluoropropoxy)phenyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrFN2O3S/c19-15-4-8-17(9-5-15)26(23,24)22-12-10-18(21-22)14-2-6-16(7-3-14)25-13-1-11-20/h2-10,12H,1,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLIOCXGRZRCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole is a synthetic organic compound that has attracted attention in medicinal chemistry due to its diverse potential biological activities. The compound's structure includes a pyrazole core with a bromobenzenesulfonyl group and a 3-fluoropropoxy group, which may enhance its reactivity and biological efficacy.
- Molecular Formula : C16H16BrF2N2O2S
- Molecular Weight : 378.41 g/mol
Research indicates that pyrazole derivatives often exhibit a range of biological activities, including:
- Anti-inflammatory : Inhibition of cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.
- Analgesic : Potential pain relief properties through modulation of pain pathways.
- Anticancer : Some studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Mechanism | References |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Analgesic | Modulation of pain pathways | |
| Anticancer | Inhibition of cancer cell proliferation |
Study 1: Anti-inflammatory Activity
In a study evaluating various pyrazole derivatives, it was found that compounds with similar substitutions to this compound exhibited significant inhibition of COX-2 activity. This suggests that the compound may possess similar anti-inflammatory properties.
Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of pyrazole derivatives. While some derivatives showed promising results in inhibiting tumor growth, specific data on the compound remains sparse. However, its structural similarities to active compounds suggest potential effectiveness against certain cancer types.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, a comparison with other related pyrazole derivatives is essential:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-chlorobenzenesulfonyl)-3-phenyl-1H-pyrazole | Chlorine instead of bromine | Moderate anti-inflammatory activity |
| 3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazole | Ethoxy group instead of propoxy | Lower solubility, varied bioactivity |
| 5-substituted pyrazoles | Various substituents at position 5 | Broad range of activities |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula . Its structure includes a bromobenzenesulfonyl group and a 3-fluoropropoxy group, which enhance its chemical reactivity and biological activity. The presence of the pyrazole moiety is significant as it is known for diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole can inhibit specific enzymes involved in cancer progression. For instance, some studies have shown that compounds similar to 1-(4-bromobenzenesulfonyl)-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in tumor growth and inflammation. The unique substituents in this compound may enhance its bioactivity compared to simpler pyrazole derivatives.
2. Anti-inflammatory Properties
The compound's ability to inhibit COX enzymes also suggests potential applications in treating inflammatory diseases. Pyrazole derivatives are known to possess anti-inflammatory properties, making this compound a candidate for further research in pain management and inflammatory conditions.
3. Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibition capabilities of pyrazole derivatives. For example, compounds with similar structures have been shown to inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation.
Agrochemical Applications
1. Pesticide Development
The structural characteristics of this compound suggest potential applications in agrochemicals. Compounds with similar functionalities have been explored as pesticides due to their ability to disrupt biological processes in pests.
Material Science Applications
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. Pyrazole derivatives are often employed in creating materials with specific electronic or optical properties. The bromobenzenesulfonyl group can facilitate interactions with other materials, potentially leading to innovative applications in electronics or photonics.
Comparative Analysis of Related Compounds
To better understand the significance of this compound, a comparative analysis with related compounds is useful:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(4-chlorobenzenesulfonyl)-3-phenyl-1H-pyrazole | Chlorine instead of bromine | Different reactivity profiles |
| 3-[4-(2-fluoroethoxy)phenyl]-1H-pyrazole | Ethoxy group instead of propoxy | Variations in solubility and bioactivity |
| 5-substituted pyrazoles | Various substituents at position 5 | Broad range of biological activities |
This table illustrates how variations in substituents can influence both chemical behavior and biological activity, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Containing Pyrazoles
Key Differences :
- The 3-fluoropropoxy chain likely increases lipophilicity relative to shorter alkoxy substituents (e.g., methoxy), improving membrane permeability .
Halogen-Substituted Pyrazoles
Key Differences :
- The target compound’s sulfonyl group distinguishes it from acetyl or benzyl-substituted analogs, possibly reducing off-target interactions .
Fluorinated Alkoxy/Aryl Pyrazoles
Key Differences :
Physicochemical Comparison :
Q & A
Advanced Research Question
- Enzyme Inhibition Assays: For targets like COX-2, IC₅₀ values are determined using fluorescence-based or radiolabeled competitive binding assays (e.g., [¹²⁵I]-labeled analogs) .
- Antimicrobial Screening: Agar diffusion or microdilution methods assess activity against bacterial/fungal strains .
- SAR Studies: Systematic substitution of the bromobenzenesulfonyl or fluoropropoxy groups to correlate structure with efficacy .
How do structural modifications influence the physicochemical properties of this compound?
Advanced Research Question
- Lipophilicity: Fluoropropoxy groups enhance membrane permeability but may reduce solubility. LogP values are calculated via HPLC or shake-flask methods .
- Metabolic Stability: Introducing metabolically labile groups (e.g., methyl esters) shortens half-life, as seen in COX-2 inhibitor optimizations .
- Crystal Packing: Bulky substituents (e.g., bromobenzenesulfonyl) affect crystallization behavior, requiring tailored solvent systems for X-ray analysis .
What challenges arise in crystallographic studies of this compound, and how are they addressed?
Advanced Research Question
- Twinned Crystals: Common with flexible side chains (e.g., fluoropropoxy). SHELXD/SHELXE resolve this via dual-space algorithms .
- Disorder: Partial occupancy of the fluoropropoxy group is modeled using restraints in SHELXL .
- Data Quality: High-resolution synchrotron data (≤1.0 Å) is preferred. SAINT/APEX2 software processes diffraction data, while SADABS corrects absorption .
How are contradictions in synthetic yield or activity data resolved across studies?
Advanced Research Question
Discrepancies (e.g., variable yields for similar reactions) often stem from:
- Reagent Purity: Impurities in starting materials (e.g., 4-bromobenzenesulfonyl chloride) reduce yields .
- Reaction Scale: Microwave-assisted synthesis improves reproducibility at small scales .
- Biological Variability: Differences in cell lines or enzyme batches necessitate standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
